1-(4-Nitrophenyl)-4-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine
Description
This compound features two 4-nitrophenyl groups connected via a piperazine-benzoyl-piperazine scaffold. Its synthesis typically involves coupling reactions between 4-nitrophenylpiperazine derivatives and benzoyl chloride intermediates, followed by purification via column chromatography .
Properties
Molecular Formula |
C28H28N6O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[3-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H28N6O6/c35-27(31-16-12-29(13-17-31)23-4-8-25(9-5-23)33(37)38)21-2-1-3-22(20-21)28(36)32-18-14-30(15-19-32)24-6-10-26(11-7-24)34(39)40/h1-11,20H,12-19H2 |
InChI Key |
WPBGCBBUQGDTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to the aromatic rings.
Piperazine Formation: Cyclization reactions to form the piperazine rings.
Benzoylation: Acylation reactions to introduce the benzoyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(4-Nitrophenyl)-4-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry. Its uniqueness lies in its multi-functional nature, combining multiple active sites that enhance its potential as a versatile pharmacological agent.
Scientific Research Applications
This compound exhibits notable biological activities, particularly in medicinal chemistry. Research suggests that compounds with similar structures often demonstrate:
- Binding affinities and mechanisms of action with various biological targets.
- Potential as a versatile pharmacological agent due to its multi-functional nature.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Utilizing functional group transformations.
- Employing protecting groups to ensure selectivity.
Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity | Notable Uses |
|---|---|---|---|
| 1-(4-Nitrophenyl)piperazine | Simple piperazine derivative | Moderate antidepressant effects | Research and development |
| N-[4-([(2-Amino-4-oxo... | Complex heterocyclic structure | Anticancer potential | Therapeutic applications |
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- Nitro vs. Halogen Substituents : The target compound’s dual nitro groups create stronger electron-withdrawing effects compared to chloro (e.g., ) or fluoro (e.g., ) substituents. This may reduce nucleophilic attack susceptibility but increase metabolic stability .
- Linker Flexibility : The rigid benzoyl linker in the target compound contrasts with the flexible methylene group in 1-(2-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (), which may enhance conformational adaptability for receptor binding .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The adamantyl derivative () has significantly higher logP values than the target compound, favoring CNS penetration but risking off-target effects .
- Solubility : Salts like 4-(4-nitrophenyl)piperazinium hydrogen succinate () exhibit improved aqueous solubility due to ionic interactions, whereas the target compound’s neutral form likely requires formulation aids .
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Nitrophenyl)-4-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine?
Methodological Answer:
The synthesis of this compound can be approached using microwave-assisted reactions or coupling protocols. Key strategies include:
- Microwave-assisted synthesis (e.g., 280°C heating with DMSO as a solvent for rapid cyclization, followed by precipitation in diethyl ether for purification) .
- Coupling reactions between benzoic acid derivatives and piperazine intermediates, using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form amide bonds .
- Alkylation reactions with nitro-substituted aryl halides under anhydrous conditions (e.g., CH₂Cl₂ as solvent, KI as catalyst) .
Critical Considerations: Optimize reaction time and temperature to minimize side products. Use HPLC or recrystallization for purification .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves multi-technique validation:
- NMR Spectroscopy: Analyze proton and carbon environments to confirm substituent positions (e.g., nitro group chemical shifts at δ ~8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for accurate mass determination) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions in piperazine derivatives) .
Data Cross-Validation: Compare experimental results with computational models (e.g., PubChem-derived InChI keys) .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Discrepancies often arise from impurities or conformational isomerism. Mitigation strategies include:
- Purification Reassessment: Re-run HPLC with gradient elution (e.g., 10% methanol/ammonium buffer) to isolate pure fractions .
- Dynamic NMR Analysis: Detect rotational barriers in amide bonds or piperazine rings at variable temperatures .
- Crystallographic Validation: Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction .
Example: In analogs like 1-(2-chlorobenzoyl)piperazine, disorder in aroyl rings required occupancy refinement in crystallography .
Advanced: What strategies optimize yield and purity for scale-up synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO, CH₃CN) to enhance reaction rates and solubility .
- Catalyst Optimization: Employ KI or Pd-based catalysts for efficient nitro-group reductions or cross-couplings .
- Microwave-Assisted Heating: Reduce reaction time (e.g., from days to hours) while maintaining high yields (>80%) .
Case Study: General Procedure F achieved 83% yield for a nitro-substituted piperazine via microwave heating and ether precipitation .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye exposure .
- Ventilation: Employ fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .
- Spill Management: Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Note: The compound may cause skin/eye irritation (Category 2 hazards per TCI America guidelines) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Replace nitro groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) moieties to modulate electronic effects .
- Scaffold Hybridization: Fuse piperazine cores with pharmacophores like quinoline or phthalazinone for enhanced bioactivity .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PARP-1 or CCR5 .
Case Study: 4-(4-Hydroxyphenyl)piperazine analogs showed antiarrhythmic activity when modified with methoxybenzyl groups .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone) to assess dopamine or serotonin receptor affinity .
- Enzyme Inhibition Studies: Measure IC₅₀ values against targets like carbonic anhydrase or PARP-1 via fluorometric assays .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., BRCA1-deficient cells) to evaluate standalone activity .
Data Interpretation: Correlate IC₅₀ values with structural features (e.g., nitro group positioning for redox activity) .
Advanced: How to address stability issues in aqueous or biological matrices?
Methodological Answer:
- pH Stability Profiling: Test compound integrity across pH 2–12 using UV-Vis spectroscopy (λmax for nitro groups ~300–400 nm) .
- Metabolic Stability: Incubate with liver microsomes (e.g., human S9 fraction) to identify degradation pathways .
- Formulation Strategies: Use cyclodextrin complexation or liposomal encapsulation to enhance solubility and half-life .
Basic: What analytical techniques confirm batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA: Monitor retention times and UV spectra (e.g., 254 nm for aromatic rings) .
- DSC/TGA: Assess thermal stability and polymorphic forms (e.g., melting points ~150–200°C) .
- Elemental Analysis: Validate C, H, N content (e.g., <0.4% deviation from theoretical values) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) .
- Mechanistic Follow-Up: Use CRISPR/Cas9 gene editing to confirm target specificity in isogenic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
